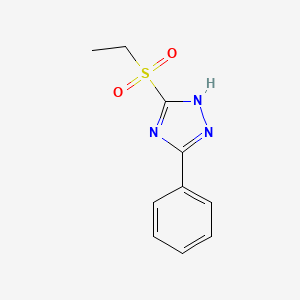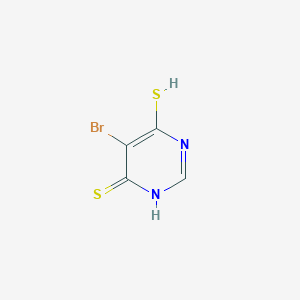
5-Bromo-6-sulfanylpyrimidine-4(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-6-mercaptopyrimidine-4(3H)-thione: is a heterocyclic compound containing a bromine atom, a mercapto group, and a thione group attached to a pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 5-bromo-6-mercaptopyrimidine-4(3H)-thione typically begins with pyrimidine derivatives.
Thionation: The thione group can be introduced by reacting the intermediate with sulfur-containing reagents such as thiourea or Lawesson’s reagent.
Mercapto Group Introduction: The mercapto group can be introduced through nucleophilic substitution reactions using thiol-containing compounds.
Industrial Production Methods: Industrial production methods for 5-bromo-6-mercaptopyrimidine-4(3H)-thione may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-bromo-6-mercaptopyrimidine-4(3H)-thione can undergo oxidation reactions to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium thiolate, amines, alkoxides.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: 5-bromo-6-mercaptopyrimidine-4(3H)-thione can be used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition: This compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.
Medicine:
Antimicrobial Agents: Derivatives of 5-bromo-6-mercaptopyrimidine-4(3H)-thione have shown potential as antimicrobial agents.
Industry:
Materials Science: This compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 5-bromo-6-mercaptopyrimidine-4(3H)-thione involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the mercapto group play crucial roles in binding to these targets, while the thione group may participate in redox reactions. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used.
Comparaison Avec Des Composés Similaires
6-mercaptopyrimidine-4(3H)-thione: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-chloro-6-mercaptopyrimidine-4(3H)-thione: Contains a chlorine atom instead of bromine, leading to variations in chemical and biological properties.
5-bromo-4(3H)-pyrimidinethione:
Uniqueness: 5-bromo-6-mercaptopyrimidine-4(3H)-thione is unique due to the presence of both the bromine atom and the mercapto group, which confer distinct chemical reactivity and potential for diverse applications in various fields.
Propriétés
Numéro CAS |
6303-49-7 |
|---|---|
Formule moléculaire |
C4H3BrN2S2 |
Poids moléculaire |
223.1 g/mol |
Nom IUPAC |
5-bromo-4-sulfanyl-1H-pyrimidine-6-thione |
InChI |
InChI=1S/C4H3BrN2S2/c5-2-3(8)6-1-7-4(2)9/h1H,(H2,6,7,8,9) |
Clé InChI |
GBRYMZJQXDLLFF-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(C(=S)N1)Br)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


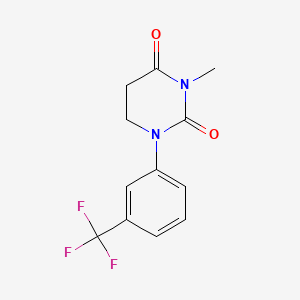
![2-[[(2S)-2-aminopropanoyl]amino]-2-(5-fluoro-2,4-dioxo-pyrimidin-1-yl)acetic acid](/img/structure/B12906726.png)
![(2R)-3-Methyl-2-[(7H-purin-6-yl)amino]butan-1-ol](/img/structure/B12906734.png)
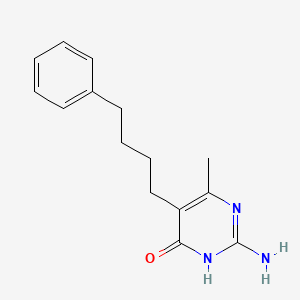

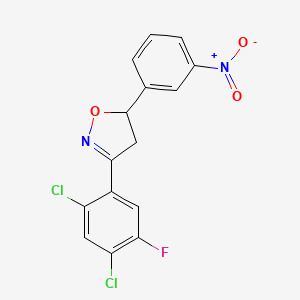
![4,4'-([2,2'-Bifuran]-5,5'-diyl)bis(N-hydroxybenzimidamide)](/img/structure/B12906752.png)
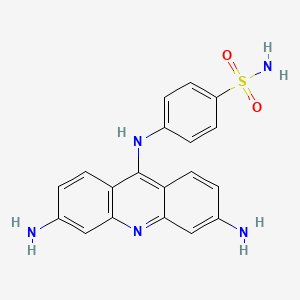
![2-[(4-Bromo-2-chlorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12906754.png)
![Imidazo[1,2-c]quinazoline, 5,6-dihydro-5,5-dimethyl-2,3-diphenyl-](/img/structure/B12906763.png)
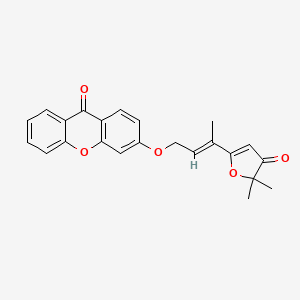
![2,6-Diamino-5-[6-hydroxy-6-(1,3-oxazol-2-yl)hexyl]pyrimidin-4(1H)-one](/img/structure/B12906780.png)
